molecular formula C18H30O6 B1630913 Tributyl prop-1-ene-1,2,3-tricarboxylate CAS No. 7568-58-3

Tributyl prop-1-ene-1,2,3-tricarboxylate

Cat. No. B1630913
CAS RN: 7568-58-3
M. Wt: 342.4 g/mol
InChI Key: BANLNYYTSYHBAP-SQFISAMPSA-N
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Description

Tributyl prop-1-ene-1,2,3-tricarboxylate is a multifaceted compound, actively employed for synthesizing pharmaceuticals and agrochemicals . The inherent plasticizing properties of this compound have sparked interest in the polymer industry .


Synthesis Analysis

The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate is generally achieved through the esterification reaction of anhydride with the corresponding alcohol . The specific reaction conditions need to be adjusted according to the specific situation, and common catalysts include sulfuric acid .


Molecular Structure Analysis

The molecular formula of Tributyl prop-1-ene-1,2,3-tricarboxylate is C18H30O6 . Its molecular weight is 342.4272 . The IUPAC Standard InChI is InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13- .


Chemical Reactions Analysis

As a type of ester compound, Tributyl prop-1-ene-1,2,3-tricarboxylate can undergo esterification reactions and other organic synthesis reactions . It is mainly used in the field of organic synthesis as a reagent or intermediate for the preparation of other compounds .


Physical And Chemical Properties Analysis

Tributyl prop-1-ene-1,2,3-tricarboxylate has a predicted density of 1.039±0.06 g/cm3 . Its boiling point is 121 °C at a pressure of 2 Torr . The compound has a molecular weight of 342.43 .

Mechanism of Action

Target of Action

Tributyl prop-1-ene-1,2,3-tricarboxylate, also known as Tributyl aconitate, is a multifaceted compound . .

Mode of Action

It is known to be used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may interact with various biological targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals and agrochemicals , it is likely that it may influence a variety of biochemical pathways

Result of Action

As a compound used in the synthesis of pharmaceuticals and agrochemicals , it is likely to have diverse effects depending on the specific context of its use.

properties

IUPAC Name

tributyl (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANLNYYTSYHBAP-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7568-58-3, 77630-53-6
Record name 1-Propene-1,2,3-tricarboxylic acid, tributyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl acetylcitrate impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl prop-1-ene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBUTYL ACONITATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tributyl aconitate demonstrates promising plasticizing properties, particularly in Polyvinyl Chloride (PVC) applications. Research suggests that it can effectively reduce the Young's modulus of PVC blends, enhancing flexibility. [] In a comparative study, tributyl aconitate exhibited comparable or even superior performance to diisononyl phthalate (DINP) in maintaining PVC flexibility over time. [] This finding highlights its potential as a safer alternative to phthalate-based plasticizers in consumer products.

A: While Tributyl aconitate shows promise as a plasticizer, its thermal stability is a point of consideration. Studies indicate that PVC plasticized with DINP exhibits superior thermal stability compared to Tributyl aconitate and other alternatives like tributyl citrate. [] This difference in thermal behavior should be factored into material selection and processing, especially for applications involving elevated temperatures.

A: Yes, Tributyl aconitate has been detected in indoor dust samples. Research utilizing advanced analytical techniques like liquid chromatography coupled with mass spectrometry revealed the presence of Tributyl aconitate alongside other plasticizers like acetyl tributyl citrate and tributyl citrate. [] The presence of Tributyl aconitate in indoor environments underscores its potential for human exposure and the need for further investigation into its potential health effects.

A: Tributyl aconitate has been detected in packaging materials. Studies investigating potential migrants in food packaging identified Tributyl aconitate, among other compounds, in co-extruded films. [] This finding raises concerns about the potential migration of Tributyl aconitate into food and the need to assess its safety in food contact applications.

A: While Tributyl aconitate is primarily recognized for its plasticizing properties, its production involves a catalytic esterification process. Research highlights the use of Amberlyst-15, a solid acid catalyst, to facilitate the esterification of aconitic acid and n-butanol, yielding Tributyl aconitate. [] This process underscores the role of catalysis in achieving efficient and scalable production of Tributyl aconitate.

A: Gas chromatography-mass spectrometry (GC-MS) is a key technique for identifying and quantifying Tributyl aconitate. This method enables the separation and detection of Tributyl aconitate in complex mixtures, making it valuable for analyzing its presence in environmental samples, food packaging, and other matrices. [, ]

A: Given its increasing use and detection in various environments, further research on Tributyl aconitate is crucial. This includes investigating its potential for bioaccumulation, long-term health effects, and exploring strategies for its safe and sustainable use. [] Understanding its environmental fate and potential toxicological risks will be paramount in ensuring its responsible application as a plasticizer and in other potential applications.

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